molecular formula C8H11BrNOP B2807973 3-Bromo-5-(dimethylphosphoryl)aniline CAS No. 2287315-34-6

3-Bromo-5-(dimethylphosphoryl)aniline

Cat. No.: B2807973
CAS No.: 2287315-34-6
M. Wt: 248.06
InChI Key: QOPWORIIOQIZGE-UHFFFAOYSA-N
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Description

3-Bromo-5-(dimethylphosphoryl)aniline is an organic compound with the molecular formula C8H11BrNOP It is characterized by the presence of a bromine atom at the 3-position and a dimethylphosphoryl group at the 5-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(dimethylphosphoryl)aniline typically involves the bromination of 5-(dimethylphosphoryl)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(dimethylphosphoryl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The dimethylphosphoryl group can undergo oxidation to form phosphine oxides or reduction to yield phosphines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Phosphine oxides.

    Reduction Products: Phosphines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Bromo-5-(dimethylphosphoryl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(dimethylphosphoryl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylphosphoryl group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoaniline: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.

    5-(Dimethylphosphoryl)aniline: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

    3-Chloro-5-(dimethylphosphoryl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-5-(dimethylphosphoryl)aniline is unique due to the presence of both the bromine atom and the dimethylphosphoryl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

IUPAC Name

3-bromo-5-dimethylphosphorylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrNOP/c1-12(2,11)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWORIIOQIZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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